molecular formula C18H24N4O2 B2930773 5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-65-0

5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2930773
CAS RN: 941954-65-0
M. Wt: 328.416
InChI Key: UQUBUBKQKJTAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is substituted with a trimethyl group and an ethylamino group that is further substituted with a cyclohex-1-en-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohex-1-en-1-yl group indicates the presence of a six-membered carbon ring with a double bond . The ethylamino group suggests the presence of an amine functional group, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amine group could act as a nucleophile in reactions, while the carbonyl groups in the pyrimidine ring could be attacked by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Novel Synthetic Pathways

Research has shown innovative methods for synthesizing pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, one study outlined a novel reaction mechanism for the formation of bicyclic compounds involving 5-cyano-1,3-dimethyluracil, offering insights into pyrido[2,3-d]pyrimidine synthesis (Su & Watanabe, 1982).

Multicomponent Reactions

Another aspect of research focuses on multicomponent reactions (MCRs) to synthesize thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This demonstrates the compound's role in facilitating complex reactions leading to heterocyclic compounds with potential pharmaceutical applications (Dyachenko et al., 2020).

Heterocyclic Compound Synthesis

The chemical also plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. For instance, the condensation of 1,3-diones with 2-(aminomethyl)pyridine has been explored for synthesizing 2-pyridylpyrroles, showcasing the utility of this compound in creating bioactive heterocycles (Klappa, Rich, & McNeill, 2002).

Antiviral and Antitumor Activities

Research into the antiviral and antitumor properties of derivatives of "5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" has been promising. Some derivatives have shown significant in vitro activity against human cytomegalovirus (HCMV), indicating potential therapeutic applications in treating viral infections (Revankar et al., 1998).

Pharmaceutical Applications

The synthesis and characterization of new derivatives, exploring their urease inhibition and cytotoxicity against cancer cell lines, underscore the compound's potential in pharmaceutical research. Studies have developed novel pyrimidine derivatives with evaluated anti-inflammatory and analgesic activities, highlighting the chemical's applicability in creating new therapeutic agents (Nofal et al., 2011).

properties

IUPAC Name

5-[2-(cyclohexen-1-yl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-11-20-16-14(17(23)22(3)18(24)21(16)2)15(12)19-10-9-13-7-5-4-6-8-13/h7,11H,4-6,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUBUBKQKJTAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.